Product packaging for Dimethylsulfoxide water(Cat. No.:CAS No. 56955-12-5)

Dimethylsulfoxide water

Cat. No.: B8458052
CAS No.: 56955-12-5
M. Wt: 96.15 g/mol
InChI Key: PGXWDLGWMQIXDT-UHFFFAOYSA-N
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Description

Dimethylsulfoxide water is a useful research compound. Its molecular formula is C2H8O2S and its molecular weight is 96.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8O2S B8458052 Dimethylsulfoxide water CAS No. 56955-12-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

56955-12-5

Molecular Formula

C2H8O2S

Molecular Weight

96.15 g/mol

IUPAC Name

methylsulfinylmethane;hydrate

InChI

InChI=1S/C2H6OS.H2O/c1-4(2)3;/h1-2H3;1H2

InChI Key

PGXWDLGWMQIXDT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C.O

Origin of Product

United States

Foundational Aspects of Dimethylsulfoxide Water Systems Research

Methodological Approaches to Dimethylsulfoxide-Water System Investigation

The intricate nature of hydrogen bonding and molecular aggregation in DMSO-water solutions necessitates a variety of sophisticated investigative techniques. These methods provide complementary information, from the local environment of individual molecules to the bulk properties of the mixture.

Spectroscopic methods are powerful tools for probing the molecular-level structure and interactions within DMSO-water mixtures.

Raman and Hyper-Raman Spectroscopy : Raman spectroscopy investigates the vibrational modes of molecules, which are sensitive to their local environment and bonding. In DMSO-water systems, the stretching mode of the sulfoxide (B87167) (S=O) group is a key indicator of hydrogen bonding. iphy.ac.cn Studies show that as the concentration of DMSO increases, the S=O stretching band shifts. researchgate.net Similarly, the O-H stretching vibration of water moves to lower wavenumbers with increasing DMSO concentration, indicating the formation of strong hydrogen bonds between DMSO and water. nih.gov Hyper-Raman spectroscopy, a nonlinear technique with different selection rules, provides additional insights into the disruption of self-hydrogen-bonded networks and the formation of new DMSO-water hydrogen bonds. spiedigitallibrary.orgrsc.org It has been used to detect intermolecular bonds between water and the methyl groups of DMSO at low concentrations. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about molecular structure, dynamics, and interactions. Multinuclear NMR studies, including 1H and 17O, have been employed to understand the molecular rearrangement in DMSO-water solutions. nih.govresearchgate.net These investigations have revealed the formation of "water-core DMSO-shell" aggregation units, which help explain the mixture's ultralow freezing temperatures at specific molar ratios (e.g., x_DMSO of 0.25, 0.30, and 0.35). nih.govacs.org 1H NMR has also been used to study the solvation and gelation processes in systems containing polymers dissolved in DMSO-water mixtures. kyoto-u.ac.jp

Fourier-Transform Microwave (FTMW) Spectroscopy : FTMW spectroscopy, applied to isolated gas-phase complexes, allows for the precise determination of molecular structures and intermolecular bond geometries. Studies on the 1:1 DMSO-water complex have established its most stable conformation, where water acts as a donor of a primary hydrogen bond to the DMSO oxygen atom and as an acceptor of two weaker C-H···O-H bonds from the methyl groups of DMSO. nih.govresearchgate.netacs.org This technique, combined with quantum chemical calculations, provides fundamental data on the intrinsic interactions between a single water molecule and a single DMSO molecule. nih.govacs.org

Computational simulations, particularly molecular dynamics (MD), are indispensable for providing a dynamic, atomistic view of DMSO-water systems that complements experimental findings.

Molecular Dynamics (MD) Simulations : MD simulations model the time evolution of a system of interacting particles, providing insights into both structural and dynamic properties. Numerous MD studies have been conducted on DMSO-water mixtures across the entire composition range. aip.orgresearchgate.net These simulations have been crucial in characterizing the hydrogen-bonding network, revealing that DMSO typically forms two strong hydrogen bonds with water molecules. aip.org The lifetime of these DMSO-water hydrogen bonds is found to be significantly longer (around 5 ps in a 1:2 DMSO:water mixture) compared to water-water hydrogen bonds (around 1 ps in pure water). aip.org

Simulations have identified the coexistence of distinct molecular aggregates, primarily 1DMSO-2water and 2DMSO-1water complexes, with their relative populations changing with the mixture's composition. aip.org In water-rich solutions, 1DMSO-2water complexes are dominant, while 2DMSO-1water aggregates prevail in DMSO-rich environments. aip.org Different force fields, such as AMBER and OPLS, have been tested to reproduce experimental properties like density and diffusion coefficients, highlighting the importance of accurate potential functions for reliable simulation results. nih.govacs.orgacs.org

Scattering and diffraction methods provide direct information about the spatial arrangement of molecules in the liquid state.

X-ray Diffraction : X-ray diffraction is sensitive to the electron density distribution and provides complementary structural information. X-ray studies of aqueous DMSO have indicated the existence of three distinct composition regions. ubc.ca In the DMSO-rich region, the local arrangement of DMSO molecules is similar to that in the pure liquid. In the water-rich region, there is evidence that DMSO molecules form small clusters. ubc.ca The combination of X-ray diffraction with other techniques like inelastic neutron scattering helps to build a comprehensive model of the mixture's structure, from hydrophobic hydration effects at low DMSO concentrations to the disruption of the water network at high concentrations. aip.orgscispace.com

Measurements of bulk thermodynamic and transport properties provide macroscopic evidence of the non-ideal molecular interactions occurring in DMSO-water mixtures.

Viscosity and Density Measurements : The viscosity and density of DMSO-water mixtures exhibit significant deviations from ideal behavior across the entire composition range. researchgate.netacs.org The viscosity shows a pronounced maximum at a DMSO mole fraction of approximately 0.35, a value nearly four times that of pure water at room temperature. aip.orglew.ro This peak is attributed to the formation of highly structured, stable DMSO-water complexes. aip.orgaip.org Similarly, the density of the mixture reaches a maximum around a DMSO mole fraction of 0.6, and the excess molar volume is negative, with a minimum near x_DMSO ≈ 0.4, indicating a more compact packing of molecules in the mixture than in the pure components. uni-pannon.huarxiv.org

Excess Property Calculations : The non-ideal behavior is quantified by calculating excess thermodynamic properties. The excess molar volume (VE) and excess mixing enthalpy (HE) are both negative, with minima occurring around x_DMSO of 0.3-0.4, which is indicative of strong intercomponent interactions and complex formation. arxiv.orgcdnsciencepub.com The measurement of properties like the energy-volume coefficient, derived from thermal pressure coefficients, also shows a maximum in this concentration range, further supporting the idea of maximized intercomponent attractive forces. cdnsciencepub.com

Interactive Data Table: Thermodynamic Properties of DMSO-Water Mixtures at 298.15 K (25 °C)

This table summarizes key physical properties of DMSO-water mixtures at different mole fractions.

Mole Fraction DMSO (x_DMSO)Density (g/cm³) arxiv.orgViscosity (mPa·s) lew.roExcess Molar Volume (cm³/mol) arxiv.org
0.00.9970.890.00
0.11.0421.83-0.45
0.21.0742.95-0.80
0.31.0913.76-0.98
0.41.0983.85-1.00
0.51.1003.45-0.90
0.61.1012.85-0.72
0.71.1002.35-0.50
0.81.0982.05-0.30
0.91.0961.88-0.12
1.01.0951.990.00

Molecular Structure and Organization in Dimethylsulfoxide Water Mixtures

Hydrogen Bonding Networks and Intermolecular Interactions

The molecular organization of dimethylsulfoxide-water mixtures is primarily dictated by the hydrogen bonding between the oxygen atom of DMSO and the hydrogen atoms of water. cheezhengchem.com This interaction is significantly stronger than the hydrogen bonds between water molecules themselves, leading to a disruption of the natural tetrahedral hydrogen-bonding network of water. researchgate.netresearchgate.netnih.gov

Characterization of Dimethylsulfoxide-Water Hydrogen Bonds

In dimethylsulfoxide-water mixtures, the hydrogen atoms of water form hydrogen bonds with the oxygen atom of DMSO. cheezhengchem.com Molecular dynamics simulations have shown that a DMSO molecule typically forms two hydrogen bonds with water molecules. aip.orgdtic.mil These DMSO-water hydrogen bonds are notably longer-lived than water-water hydrogen bonds. For instance, in a 1 DMSO : 2 H₂O mixture, the lifetime of a water-DMSO hydrogen bond is approximately 5 picoseconds, compared to 3 picoseconds for a water-water pair in the same mixture and 1 picosecond in pure water. aip.org

Spectroscopic studies, including Fourier-transform microwave spectroscopy, have provided detailed insights into the structure of the 1:1 DMSO-water complex. In its most stable form, water acts as a donor, forming a primary OH···OS bond with the oxygen atom of DMSO, and as an acceptor of two weaker C-H···OH bonds with the methyl hydrogens of DMSO. nih.govacs.org Quantum chemical calculations support this, indicating that the water molecule lies in the symmetry plane of the DMSO molecule. nih.govacs.org The strength of the DMSO-water hydrogen bond has been quantified, with an enthalpy of 61 kJ/mol. acs.org

Water-Water Hydrogen Bond Perturbations in Dimethylsulfoxide Solutions

The introduction of DMSO into water significantly perturbs the existing water-water hydrogen bond network. researchgate.netnih.gov While the fundamental tetrahedral ordering of water-water hydrogen bonds can still be observed even in highly concentrated solutions (e.g., 1 DMSO : 2 H₂O), the extent of water self-hydrogen bonding is substantially reduced compared to pure water. aip.orgaip.orgaip.org A large fraction of the hydrogen atoms from water molecules becomes associated with the lone pairs on the DMSO oxygen atom. aip.orgaip.org

Dimethylsulfoxide-Dimethylsulfoxide Self-Association

In aqueous solutions, particularly at higher concentrations, DMSO molecules exhibit a tendency to self-associate. researchgate.net This aggregation is driven by interactions between the methyl groups of neighboring DMSO molecules. researchgate.net In pure DMSO, dimer formation is observed. iphy.ac.cn The presence of water can modulate these self-interactions. For instance, the addition of certain molecular crowders can increase water exposure by destabilizing DMSO-DMSO self-interactions. acs.org

Concentration-Dependent Hydrogen Bonding Regimes and Transitions

The nature of hydrogen bonding in DMSO-water mixtures is highly dependent on the concentration, leading to distinct regimes of interaction:

Strong DMSO-water interactions (<30 mol % DMSO): In this water-rich regime, strong interactions between DMSO and water molecules dominate. researchgate.netnih.gov

Ideal-solution-like behavior (30–90 mol % DMSO): This intermediate regime exhibits properties that are closer to those of an ideal solution. researchgate.netnih.gov

Self-interaction or aggregation regime (>90 mol % DMSO): At very high concentrations of DMSO, self-association of DMSO molecules becomes the predominant interaction. researchgate.netnih.gov

An interesting phenomenon occurs around 35 mol % DMSO, near the eutectic point, where an unexpected increase in non-hydrogen-bonded DMSO is observed, correlating with several abnormalities in the bulk solution properties. researchgate.netnih.gov Infrared absorption spectroscopy has been used to quantify the populations of different DMSO species. For example, at 10 mol % DMSO, singly hydrogen-bonded species are dominant due to the strong DMSO-water interactions. researchgate.netnih.govresearchgate.net

Solvation Structures and Preferential Solvation Phenomena

The strong interactions between DMSO and water lead to specific solvation structures and preferential solvation effects, where the local composition of the solvent around a solute molecule differs from the bulk composition.

Water-Rich Composition Regimes

In water-rich solutions, DMSO molecules are effectively solvated by water. Below a DMSO mole fraction of 0.1, DMSO molecules are primarily surrounded by water molecules. aip.org As the DMSO concentration increases within this regime, there is a simultaneous increase in the number of DMSO-water hydrogen bonds and a decrease in water-water hydrogen bonds. aip.org

The concept of preferential solvation is important in these mixtures. For certain solutes, water may be the preferential solvent in water-rich compositions. For instance, in the case of micoflavin in DMSO-water mixtures, solvation is preferential by water in water-rich compositions. acs.org Similarly, studies on lysozyme (B549824) in these mixtures indicate that at low DMSO mole fractions, DMSO molecules preferentially solvate the protein. akjournals.com However, the bulky nature of the positive end of the DMSO dipole can lead to less ordered solvation shells around negatively charged groups compared to the more ordered hydrogen bonding of water. nih.gov

The table below summarizes the populations of different hydrogen-bonded DMSO species at a low DMSO concentration, illustrating the dominance of DMSO-water interactions in this regime.

DMSO SpeciesPopulation at 1 mol% DMSO
Doubly H-bonded60.5%
Singly H-bonded36.7%
Aggregated2.6%
Free (non-H-bonded)0.2%
Data sourced from Oh et al. (2017) researchgate.net

The following table provides a comparison of hydrogen bond lifetimes in a DMSO-water mixture and pure water, highlighting the increased stability of DMSO-water hydrogen bonds.

Hydrogen Bond TypeSystemLifetime (picoseconds)
Water-DMSO1 DMSO : 2 H₂O~5
Water-Water1 DMSO : 2 H₂O~3
Water-WaterPure Water~1
Data sourced from Luzar and Chandler (1993) aip.org

Dimethylsulfoxide-Rich Composition Regimes

In dimethylsulfoxide (DMSO)-rich mixtures, the structural organization is dominated by the interactions and self-association of DMSO molecules. As the concentration of DMSO increases beyond a mole fraction (XDMSO) of approximately 0.1, DMSO-DMSO interactions begin to play a significant role in the mixture's structure. aip.org In these regimes, the solvation shell of any remaining water molecules consists of a combination of both water and DMSO molecules. aip.org

Theoretical studies and simulations suggest the formation of specific stoichiometric associations. In DMSO-rich environments, a 2DMSO:1H₂O aggregate has been identified as a prevalent structural motif. aip.org This indicates that a single water molecule can be coordinated with two DMSO molecules. The strong hydrogen bonds between the oxygen atom of DMSO and the hydrogen atoms of water are a key feature of these mixtures. aip.orgaip.org Although the partial negative charge on the DMSO oxygen is about half that of the oxygen in water, the DMSO-water hydrogen bond is considered to be significantly stronger than the water-water hydrogen bond. aip.org

Intermediate Composition Regimes and Anomalous Behavior

The intermediate composition range of DMSO-water mixtures is particularly notable for exhibiting numerous anomalous physical and chemical properties. researchgate.netnih.gov Significant deviations from ideal mixing behavior are observed in properties such as viscosity, density, heat of mixing, and diffusion rates, with maxima or minima frequently occurring in the concentration range of 30-40 mol% DMSO (XDMSO = 0.3-0.4). researchgate.netresearchgate.net

One of the most cited anomalies is a significant freezing point depression, which reaches its maximum of nearly 60 K at a DMSO mole fraction of approximately 0.33. acs.orgnih.gov This phenomenon strongly suggests the formation of stable DMSO-water clusters that disrupt the crystallization of water.

Molecular dynamics simulations and experimental studies have identified specific structural arrangements responsible for this behavior.

At XDMSO ≈ 0.3-0.35: This region is often described as a transitional zone where the hydrogen-bonding network shifts from being water-dominated to DMSO-dominated. aip.orgaip.org The formation of stable 1DMSO:(H₂O)₂ complexes, where one DMSO molecule is hydrogen-bonded to two water molecules, is considered a key factor. aip.orgaip.org These well-defined, stable aggregates are believed to be at the heart of the mixture's non-ideal characteristics. aip.org

At XDMSO ≈ 0.12-0.17: Another anomalous regime has been observed at lower DMSO concentrations, where a rise in the average solvation time correlation occurs. aip.org This is attributed to the initial disruption of the water's hydrogen bond network and the emergence of the 1DMSO:2H₂O aggregates. aip.org

PropertyAnomalous Composition Range (XDMSO)Associated Structural Feature
Freezing Point ~0.33Maximum depression; stable cluster formation
Viscosity, Density ~0.3 - 0.4Maxima or minima observed
Solvation Dynamics ~0.12 - 0.17 and ~0.27 - 0.35Anomalous rise in solvation time
Structural Transition ~0.35Transition from water-rich to DMSO-rich network

Molecular Aggregation and Cluster Formation

Throughout the entire composition range, DMSO-water mixtures are characterized by significant molecular aggregation and the formation of clusters. acs.orgresearchgate.net These mixtures are considered micro-heterogeneous, containing distinct domains or aggregates of molecules rather than a perfectly random distribution. aip.orgosti.gov

The nature of this aggregation differs from that seen in other aqueous mixtures, such as with alcohols. While water in alcohol solutions tends to form multiconnected, globular clusters, the water aggregates in aqueous DMSO are predominantly linear. aip.orgosti.gov This preference for a linear arrangement favors a structure where each water molecule forms approximately two hydrogen bonds. aip.org

Molecular dynamics simulations have revealed a "bipercolation" region between the molar fractions of 0.14 and 0.33. researchgate.net In this range, a spanning network of connected water molecules coexists with a spanning network of DMSO molecules, which helps to explain the non-ideal behavior of properties like self-diffusion. researchgate.net Below this range, water forms a continuous network in which DMSO molecules are embedded; above this range, a continuous DMSO network incorporates water clusters.

Small Cluster Energetics and Geometries

Quantum chemical calculations and high-resolution spectroscopy have provided detailed insights into the structure and energetics of small DMSO-water clusters.

For the fundamental 1:1 complex (DMSO-W), the most stable conformation involves the water molecule acting as a hydrogen bond donor to the oxygen atom of DMSO (a primary OH···OS bond). acs.orgnih.gov Simultaneously, the water molecule acts as an acceptor for two weaker C-H···O hydrogen bonds with the methyl groups of the same DMSO molecule. acs.orgnih.gov This arrangement results in a planar, six-membered ring-like structure. acs.org

ClusterInteraction TypeInteraction Energy (kJ/mol)Key Geometric Feature
DMSO-W (1:1) Primary OH···OS H-bond-Water is the H-bond donor to DMSO's oxygen
DMSO-W (1:1) Secondary CH···OH H-bonds-Water's oxygen accepts H-bonds from DMSO's methyl groups
1DMSO-nWater Hydrophobic Methyl-WaterUp to 8Attractive interaction, becomes more important upon solvation

Studies on larger clusters, such as 1DMSO-nWater (where n can be up to 4), show that attractive interactions between the hydrophobic methyl groups of DMSO and water molecules can be as strong as 8 kJ/mol. acs.orgnih.gov As more water molecules are added, solvating the DMSO, the importance of this methyl-water interaction increases. acs.orgnih.gov These quantum studies have produced optimized structures that are spatially quite different from those identified through classical molecular dynamics simulations, highlighting the complexity of accurately modeling these interactions. acs.orgnih.gov

Macroscopic Aggregation Phenomena

The molecular-level clustering and aggregation directly influence the macroscopic properties of the mixture. The formation of extensive, interconnected networks of both water and DMSO molecules in the bipercolation regime (XDMSO = 0.14-0.33) is a manifestation of aggregation on a larger scale. researchgate.net This phenomenon is responsible for the anomalous behavior of transport properties within this concentration range. researchgate.net

Furthermore, the strong tendency for molecular association can lead to liquid-liquid phase separation at the nanoscale. nih.gov This results in a solution that is macroscopically homogeneous but microscopically consists of distinct, transient domains with different local compositions and properties. nih.gov This nanoscale heterogeneity means that molecules within the mixture can experience unique microscopic environments, leading to complex dynamics that span multiple time scales, from femtoseconds to nanoseconds. nih.gov

Orientational and Positional Ordering of Molecules

The interactions between DMSO and water lead to specific orientational and positional arrangements. A notable finding is the tendency for water molecules in DMSO mixtures to form linear aggregates across a wide range of concentrations (XDMSO = 0.1 to 0.9). aip.orgosti.gov This linear ordering is distinct from the tetrahedral hydrogen-bonding network found in pure water and the globular clusters observed in alcohol-water mixtures. aip.orgaip.org

However, even within highly concentrated solutions (e.g., 1 DMSO : 2 H₂O), the characteristic tetrahedral ordering of the remaining water-water hydrogen bonds can still be observed, suggesting that the fundamental structure of water is not entirely destroyed but is significantly perturbed. aip.org Other studies indicate a general loosening of the trigonal, tetrahedral, and trigonal bipyramidal orientations of water as DMSO is added. aip.org

There is also evidence of preferential ordering of water molecules around the DMSO molecule. Water molecules tend to be more ordered in the vicinity of the hydrophilic sulfoxide (B87167) group and more closely packed near the hydrophobic methyl groups. researchgate.net This reflects the amphiphilic nature of DMSO and its ability to structure surrounding water molecules in different ways depending on the interacting group.

Structural Heterogeneities and Microphase Separation

The concept of structural heterogeneity is central to understanding DMSO-water mixtures. The system is not a uniform blend of molecules but rather a mosaic of transient, micro-heterogeneous structures. researchgate.netaip.orgosti.gov This heterogeneity is a direct consequence of the competing interactions: strong water-water hydrogen bonds, even stronger DMSO-water hydrogen bonds, and weaker hydrophobic interactions between DMSO's methyl groups. aip.orgresearchgate.net

Dynamical Properties of Dimethylsulfoxide Water Systems

Translational Dynamics and Diffusion

The movement of molecules through the solvent, known as translational dynamics, is significantly altered in DMSO-water mixtures compared to the pure liquids. This is primarily due to the formation of DMSO-water associates, which hinders the mobility of the individual molecules.

Self-Diffusion Coefficients of Water and Dimethylsulfoxide

The self-diffusion coefficient, a measure of the random translational motion of individual molecules, shows a distinct concentration dependence in DMSO-water systems. For both water and DMSO, the self-diffusion coefficients pass through a minimum at a DMSO mole fraction of approximately 0.33. binghamton.edu This indicates that at this concentration, the molecular mobility is at its lowest.

The translational diffusion of water in these mixtures is substantially slower than in pure water. researchgate.net This reduced mobility is attributed to the strong hydrogen bonding between water and DMSO molecules. nih.gov As the concentration of DMSO increases, the diffusion coefficient of water decreases significantly. nih.gov Similarly, the self-diffusion coefficient of DMSO also decreases with increasing water concentration, reaching a minimum before starting to rise again in water-rich solutions. binghamton.edu

Molecular dynamics simulations have been employed to calculate these diffusion coefficients. For instance, at 350 K and a 10 mol % DMSO concentration, the diffusion coefficient of water was found to be 22.3 ± 2.0 × 10⁻⁶ cm²/s, which is half the value in a pure water system under similar conditions. nih.gov In contrast, DMSO molecules in the same simulation were found to diffuse relatively unhindered, with diffusion coefficients in the range of 8.5–10.0 × 10⁻⁶ cm²/s. nih.gov These simulated values compare favorably with experimental data for pure liquid DMSO at 298 K (9.5 × 10⁻⁶ cm²/s) and in a 1:3 DMSO:water mixture at 303 K (6.1 × 10⁻⁶ cm²/s). nih.gov

Self-Diffusion Coefficients of Water and DMSO in Mixtures
ComponentDMSO Mole FractionTemperature (K)Diffusion Coefficient (10⁻⁶ cm²/s)Source
Water0.1035022.3 ± 2.0 nih.gov
DMSO~0.25 (1:3 mixture)3036.1 nih.gov
DMSO1.0 (Pure)2989.5 nih.gov

Interdiffusion in Mixed Solvents

Interdiffusion, or mutual diffusion, describes the process of mixing in the presence of a concentration gradient. In DMSO-water systems, the interdiffusion coefficient is also composition-dependent and exhibits a minimum value. This behavior is a consequence of the strong intermolecular interactions that lead to the formation of complexes, most notably a 1 DMSO: 2 H₂O associate. binghamton.edu The formation of these relatively stable complexes effectively slows down the mixing process. As the concentration of DMSO increases up to approximately 33 mole percent, the formation of these associates is maximized, leading to the observed minimum in the diffusion coefficient. binghamton.edu Beyond this point, as more "free" DMSO is added, the interdiffusion coefficient begins to increase. binghamton.edu

Rotational Dynamics and Molecular Reorientation

The rotational motion of both water and DMSO molecules is significantly hindered in their mixtures due to the strong intermolecular hydrogen bonds. This slowing down of reorientational dynamics is a key feature of these solutions.

Water Molecular Reorientation in Dimethylsulfoxide Solutions

The presence of DMSO slows down the rotational mobility of water molecules. rutgers.edu Studies using various spectroscopic techniques have shown that the reorientational time of water increases with increasing DMSO concentration, reaching a maximum in the region of high DMSO concentration. This non-monotonic dependence is driven by the collective frame diffusion component of water reorientation. nih.govacs.org In water-rich regions, the strengthening of hydrogen bonds leads to a deceleration of this motion. nih.govacs.org Conversely, in water-poor regions, the breakdown of the extensive hydrogen-bonding network into smaller aggregates results in an acceleration of the reorientation. nih.govacs.org

Despite the presence of distinct water molecules associated with either other water molecules or DMSO molecules, the orientational relaxation of water exhibits single ensemble behavior. acs.orgnih.gov This suggests a concerted reorientation mechanism involving both water and DMSO molecules. acs.orgnih.gov The shorter reorientational time constant for water is nearly invariant across the entire composition range, with a value of approximately 1.0 ps. aip.orgrutgers.edu

Dimethylsulfoxide Molecular Reorientation in Aqueous Environments

The reorientational dynamics of DMSO are also strongly affected by the presence of water. The reorientation time for DMSO varies significantly with its mole fraction in the mixture. aip.orgrutgers.edu Interestingly, the orientational relaxation times of DMSO are found to be very similar to those of water over a wide range of concentrations. acs.orgnih.gov This coupling of the reorientational motions of water and DMSO provides further evidence for the existence of stable, hydrogen-bonded complexes in the solution. acs.orgnih.gov The hydrodynamic volume of DMSO in aqueous solution is similar to that in the pure liquid, suggesting that DMSO molecules reorient without carrying a tightly bound shell of water molecules with them. acs.org

Hydrogen Bond Dynamics and Lifetimes

The dynamics of hydrogen bond formation and breakage are central to understanding the properties of DMSO-water mixtures. The introduction of DMSO significantly perturbs the hydrogen bond network of water.

Molecular dynamics simulations show that a DMSO molecule typically forms two hydrogen bonds with water molecules. aip.orgscispace.comaip.org These DMSO-water hydrogen bonds are considerably longer-lived than water-water hydrogen bonds. aip.orgscispace.comaip.orgaip.org The lifetime of a hydrogen bond between water and DMSO is found to be significantly longer than that between two water molecules in pure water. arxiv.org This is somewhat counter-intuitive, as the charge on the oxygen atom in DMSO is less than that in water. arxiv.org

The lifetime of the DMSO-water hydrogen bond is also strongly dependent on the composition of the mixture. aip.orgarxiv.org For instance, the lifetime of this bond is ten times longer at a 30% DMSO concentration compared to very low concentrations. aip.orgarxiv.org This anomaly is attributed to the self-aggregation of DMSO molecules, driven by the attraction between their hydrophobic methyl groups, which "cages" the molecules and strengthens the hydrogen bonds. aip.orgarxiv.org

In a 1 DMSO : 2 H₂O mixture, the hydrogen bond lifetime for water-DMSO pairs is approximately 5 ps, while for water-water pairs it is about 3 ps. aip.orgscispace.comaip.org In contrast, the hydrogen bond lifetime in pure water is about 1 ps. aip.orgscispace.comaip.org The lifetimes of NMA-water, water-water, and DMSO-water hydrogen bonds have been found to increase with increasing DMSO concentration in a solution containing N-methylacetamide. ias.ac.in

Hydrogen Bond Lifetimes in Dimethylsulfoxide-Water Systems
Hydrogen Bond TypeSystemLifetime (ps)Source
Water-DMSO1 DMSO : 2 H₂O Mixture~5 aip.orgscispace.comaip.org
Water-Water1 DMSO : 2 H₂O Mixture~3 aip.orgscispace.comaip.org
Water-WaterPure Water~1 aip.orgscispace.comaip.org

Time Scales of Hydrogen Bond Formation and Breaking

The introduction of DMSO into water significantly alters the hydrogen bond network's dynamics. The time scales of hydrogen bond formation and breaking are fundamental to understanding the macroscopic properties of these mixtures.

Molecular dynamics simulations have provided detailed insights into the lifetimes of hydrogen bonds in DMSO-water systems. Studies have shown that hydrogen bonds between DMSO and water molecules are longer-lived than those between water molecules themselves. For instance, in a 1 DMSO : 2 H₂O mixture, the hydrogen bond lifetime for a water-DMSO pair is approximately 5 picoseconds (ps), while for a water-water pair, it is about 3 ps. aip.org This is a notable increase compared to the hydrogen bond lifetime in pure water, which is around 1 ps. aip.org

The strength and, consequently, the lifetime of the water-DMSO hydrogen bond are strongly dependent on the mixture's composition. Research has indicated that the lifetime of this bond can be ten times longer at a 30% DMSO concentration compared to very low concentrations. arxiv.orgaip.org This non-linear dependence is attributed to the hydrophobic attraction between the methyl groups of DMSO, which leads to self-aggregation and a caging effect on the involved molecules. arxiv.org

Infrared absorption spectroscopy, combined with molecular dynamics, has been used to quantify the different populations of DMSO species based on their hydrogen bonding status: non-hydrogen-bonded, singly hydrogen-bonded, and doubly hydrogen-bonded. nih.gov At low DMSO concentrations (around 10 mol%), singly hydrogen-bonded species are predominant due to strong DMSO-water interactions. nih.govresearchgate.net An interesting finding is the unexpected increase in non-hydrogen-bonded DMSO near the eutectic point (approximately 35 mol %), which correlates with abnormalities in bulk properties like viscosity and freezing point. nih.govresearchgate.net

The mechanism of hydrogen bond making and breaking between DMSO and water can be described by a "step-in" process, which explains the shifts in hydrogen bond populations at different concentrations. utexas.edu This process involves water molecules forming hydrogen bonds with DMSO aggregate species. nih.gov

Hydrogen Bond Lifetimes in Dimethylsulfoxide-Water Systems
Hydrogen Bond TypeConditionLifetime (ps)Reference
Water-WaterPure Water~1 aip.org
Water-Water1 DMSO : 2 H₂O Mixture~3 aip.org
Water-DMSO1 DMSO : 2 H₂O Mixture~5 aip.org
Water-WaterSingle DMSO water5.4 aip.org
Water-DMSOSingle DMSO water6.04 aip.org

Collective Hydrogen Bond Dynamics

The dynamics of individual hydrogen bonds contribute to the larger, collective behavior of the hydrogen bond network in DMSO-water mixtures. Studies using various spectroscopic techniques have revealed that the reorientational motions of water and DMSO molecules are coupled.

Polarization-selective infrared pump-probe experiments and two-dimensional infrared (2D IR) vibrational echo spectroscopy have shown that although distinct populations of water molecules exist (those bonded to other water molecules and those bonded to DMSO), their orientational relaxation exhibits a single ensemble behavior. acs.org This indicates a concerted reorientation involving both water and DMSO molecules. acs.org Furthermore, optical heterodyne-detected optical Kerr effect (OHD-OKE) experiments have demonstrated that the orientational relaxation times of DMSO are very similar to those of water over a wide range of concentrations. acs.org This coupling of reorientation times suggests that the movement of water molecules is strongly linked to the movement of DMSO molecules. acs.org

The frequency-frequency correlation functions obtained from 2D IR experiments on the OD stretch of deuterated water in the mixture reveal both fast and slow spectral diffusion. acs.org The fast component is attributed to very local hydrogen bond fluctuations, similar to what is observed in bulk water. acs.org The slow component, which has a time scale similar to the slow water reorientation time, is associated with the global structural randomization of the hydrogen bond network. acs.org

Relaxation Processes in Dimethylsulfoxide-Water Mixtures

The addition of DMSO to water significantly affects the various relaxation processes occurring in the liquid. These processes, which reflect the return of the system to equilibrium after a perturbation, are often studied using dielectric spectroscopy and other techniques that probe molecular motion.

Dielectric relaxation spectroscopy has been widely used to investigate the rotational dynamics of molecules in DMSO-water mixtures. These studies consistently show that the dielectric relaxation times of the mixtures exhibit a maximum at an intermediate molar fraction of DMSO. acs.orgnih.govpsu.edu Specifically, the interaction between water and DMSO through hydrogen bonding reaches a peak at a DMSO molar fraction of approximately 0.33, which is reflected in the maximum activation enthalpy for dielectric relaxation at this concentration. acs.orgnih.govpsu.edu This has led to the suggestion of the formation of a stoichiometric compound, H₂O-DMSO-H₂O. acs.orgnih.govpsu.edu The increase in dielectric relaxation time is attributed to the spatial (steric) constraints imposed by DMSO molecules on the hydrogen-bond network, rather than hydrophobic hydration of the methyl groups. acs.orgnih.gov

In the water-rich region, a "water structure breaking effect" is observed. acs.orgnih.govpsu.edu As the concentration of DMSO increases, the average number of hydrogen bonds per water molecule is reduced compared to pure water. acs.orgnih.gov In highly concentrated solutions, the presence of DMSO aggregates is indicated by negative activation entropies. acs.orgnih.govpsu.edu

Viscoelastic relaxation studies, through molecular dynamics simulations, also reveal a pronounced non-monotonic composition dependence. nih.govaip.org The average viscoelastic relaxation time shows a maximum at a DMSO mole fraction of around 0.35. aip.org This non-ideal behavior is primarily governed by this average viscoelastic relaxation time. aip.org

In supercooled DMSO-water mixtures, a combined dielectric spectroscopy and deuteron nuclear magnetic resonance (²H NMR) approach has provided evidence for a secondary, faster relaxation process for the water molecules. nih.gov This secondary process becomes apparent in the deeply supercooled regime (at temperatures between the glass transition temperature, Tg = 146 K, and 160 K). It has a weaker temperature dependence than the primary (α) relaxation of the mixture and is responsible for destroying essentially all orientational correlation of the water molecules. nih.gov

Relaxation Properties of Dimethylsulfoxide-Water Mixtures
PropertyObservationDMSO Concentration (Mole Fraction)TechniqueReference
Dielectric Relaxation TimeMaximum~0.33Dielectric Relaxation Spectroscopy acs.orgnih.govpsu.edu
Activation Enthalpy for Dielectric RelaxationMaximum~0.33Dielectric Relaxation Spectroscopy acs.orgnih.govpsu.edu
Average Viscoelastic Relaxation TimeMaximum~0.35Molecular Dynamics Simulations aip.org
Secondary Water RelaxationPresent2:1 Molar Mixture (D₂O:DMSO)²H NMR and Dielectric Spectroscopy nih.gov

Spectroscopic Investigations of Dimethylsulfoxide Water Interactions

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, directly probes the molecular vibrations within the DMSO-water system. Changes in the vibrational frequencies, intensities, and shapes of specific modes, such as the O-H stretch of water and the S=O stretch of DMSO, offer a window into the strength and nature of the intermolecular hydrogen bonds. rsc.orgspiedigitallibrary.org

The O-H stretching band of water, typically found in the 2800 to 3700 cm⁻¹ region in IR spectra, is highly sensitive to the hydrogen-bonding environment. acs.org In DMSO-water mixtures, the primary interaction is the formation of a hydrogen bond between the oxygen atom of the DMSO sulfoxide (B87167) group (the acceptor) and the hydrogen atoms of the water's OH groups (the donor). acs.org

As the concentration of DMSO increases in an aqueous solution, the Raman peaks corresponding to the symmetric and asymmetric O-H stretching vibrations of water shift to lower wavenumbers. acs.orgnih.gov This "red-shift" indicates a strengthening of the hydrogen bond network. Specifically, the formation of strong hydrogen bonds between DMSO and water molecules contributes to reinforcing the tetrahedral-like structure of water, particularly when the volume fraction of DMSO is less than 0.6. acs.orgnih.gov

Conversely, adding water to DMSO leads to the formation of water-DMSO dimers. The hydrogen bonds in these dimers are stronger than the dipole-dipole interactions between DMSO molecules in its pure state. acs.org Studies have also observed that water molecules that are initially weakly incorporated into the hydrogen-bonding network in pure water experience stronger interactions with DMSO molecules, as evidenced by red-shifts in their corresponding vibrational modes. acs.org

Vibrational ModeTypical Wavenumber Range (Pure Water)Observed Shift with Increasing DMSO ConcentrationInterpretation
O-H Stretching3000-3700 cm⁻¹Red-shift (shift to lower wavenumber)Formation of strong hydrogen bonds between water (donor) and DMSO (acceptor).

The S=O stretching mode of DMSO is a prominent feature in the vibrational spectra of DMSO-water mixtures, typically appearing in the 980-1100 cm⁻¹ region. acs.orgnih.gov This band is particularly informative about the hydrogen-bonding status of the sulfoxide group. When water is added to DMSO, the S=O stretching mode exhibits a significant red-shift. This shift is attributed to the formation of hydrogen bonds with water, which weakens the S=O double bond. acs.org

Detailed analysis of the S=O band often involves deconvolution into multiple components to represent different populations of DMSO molecules:

Self-associated DMSO: In pure DMSO, molecules interact via dipole-dipole forces, giving rise to characteristic S=O stretching frequencies (e.g., around 1041 cm⁻¹). acs.org

Non-associated (monomeric) DMSO: This refers to DMSO molecules that are not strongly interacting with their neighbors (e.g., around 1052 cm⁻¹). acs.org

Hydrogen-bonded DMSO-water complexes: As water is added, a new, red-shifted component appears (e.g., around 1010-1020 cm⁻¹), corresponding to DMSO molecules hydrogen-bonded to one or two water molecules. acs.orgresearchgate.net

The intensity of the red-shifted component increases with the addition of water, indicating the progressive formation of DMSO-water hydrogen-bonded complexes. acs.org At a DMSO mole fraction of approximately 0.33, an enhanced red-shift is observed, suggesting a particularly strong and structured hydrogen-bonding network. acs.org

DMSO SpeciesApproximate S=O Stretching Frequency (cm⁻¹)Interaction Type
Non-associated1052Minimal intermolecular interaction.
Self-associated1041Dipole-dipole interactions in pure or high-concentration DMSO.
Hydrogen-bonded to Water~1010-1020Strong O-H···O=S hydrogen bonds.

The low-frequency region of the vibrational spectrum (far-infrared, < 400 cm⁻¹) provides insight into intermolecular vibrations and collective dynamics, such as translational and librational (hindered rotational) motions of molecules. rsc.orgaip.orgnih.gov In pure DMSO, a broad band centered around 50-100 cm⁻¹ is associated with collective oscillations involving hundreds of molecules. aip.orgnih.gov

Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique used to study the ultrafast dynamics of molecular systems on femtosecond to picosecond timescales. acs.orgnih.gov In DMSO-water solutions, 2D-IR has been applied to the OD stretch of dilute HOD in H₂O to probe the dynamics of hydrogen-bond switching and structural reorganization. acs.orgnih.govstanford.edu

These experiments reveal that water molecules exist in distinct environments, associated with either water-water or water-DMSO hydrogen bonds, which have different vibrational lifetimes. acs.orgnih.govstanford.eduresearchgate.net The frequency-frequency correlation functions derived from 2D-IR spectra show both fast and slow components of spectral diffusion:

Fast Component: Occurs on a sub-picosecond timescale and is attributed to very local hydrogen bond fluctuations. acs.orgnih.govstanford.edu

Slow Component: Occurs on a timescale of several picoseconds and is associated with the complete structural randomization of the hydrogen-bond network, which is coupled to the orientational relaxation of both water and DMSO molecules. acs.orgnih.govstanford.edu

These results indicate that while water molecules can be locally bound to either another water molecule or a DMSO molecule, their reorientation is a concerted process involving the larger surrounding structure. acs.orgnih.govstanford.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for investigating the local chemical environment of specific nuclei, such as ¹H and ¹³C. The chemical shift of a nucleus is highly sensitive to the surrounding electron density, which is in turn affected by intermolecular interactions like hydrogen bonding. researchgate.net

The analysis of ¹H NMR chemical shifts provides direct evidence for the hydrogen bonding between DMSO and water.

Water Proton (¹H) Chemical Shift: The chemical shift of the water proton is a direct probe of the extent of hydrogen bonding. researchgate.net In pure water, the signal is around 4.7-4.8 ppm. researchgate.netstackexchange.com When mixed with DMSO-d₆, the water protons are strongly hydrogen-bonded to the DMSO oxygen atoms, resulting in a signal around 3.33 ppm. stackexchange.com As the mole fraction of water (XH₂O) in a DMSO-water mixture increases, the water proton chemical shift moves downfield (to a higher ppm value), from about 3.6 ppm at XH₂O = 0.05 to the value for pure water. researchgate.net This deshielding reflects an increase in the average strength of the hydrogen bond interactions as more water molecules become available. rsc.org

DMSO Proton (¹H) and Carbon (¹³C) Chemical Shifts: The chemical shifts of the methyl protons and carbons of DMSO also change with the water concentration. The methyl proton chemical shift increases slightly with increasing water content, while the methyl carbon chemical shift decreases. researchgate.net These shifts suggest changes in the polarization of the C-H bonds upon hydration. researchgate.net

Studies using phenol compounds as molecular sensors in DMSO/H₂O mixtures have shown that the ¹H NMR chemical shift of the phenolic OH group reaches a maximum deshielding (indicating the strongest hydrogen bond interactions) in the mole fraction range of 0.20 < χ(DMSO) < 0.33, which corresponds to the well-known eutectic mixture. rsc.org

NucleusSolvent EnvironmentTypical ¹H Chemical Shift (ppm)Interpretation
Water (H₂O)in CDCl₃ (weak interaction)~1.56Weak hydrogen bonding.
Water (H₂O)in DMSO-d₆ (strong interaction)~3.33Strong hydrogen bonding to DMSO oxygen.
Water (H₂O)in D₂O (extensive network)~4.7Extensive water-water hydrogen bonding network.

NMR Relaxation Studies of Molecular Mobility

Nuclear Magnetic Resonance (NMR) relaxation studies are powerful tools for probing the molecular dynamics and mobility in liquid mixtures. In dimethylsulfoxide-water systems, these studies reveal detailed insights into how the rotational and translational motions of both molecules are affected by the strong intermolecular interactions and hydrogen bonding network.

Proton spin-lattice relaxation times (T₁) of both water and dimethylsulfoxide (DMSO) have been shown to exhibit minima at a water mole fraction (XH₂O) of approximately 0.65. capes.gov.br This phenomenon indicates a significant slowing down of molecular motion at this specific composition, which is attributed to the formation of highly structured, stable hydrogen-bonded complexes between water and DMSO molecules. The depth of this T₁ minimum becomes more pronounced as the temperature is lowered, signifying that the structural ordering is more effective at lower thermal energies. capes.gov.br

Combined dielectric spectroscopy and deuteron NMR (²H NMR) investigations on supercooled mixtures of deuterated water (D₂O) and DMSO provide further details on the dynamics. These studies can single out the behavior of the water molecules. nih.gov The primary relaxation process (α-process) of the mixture, which reflects the cooperative reorientation of the molecules, shows a significant slowdown that can be described by the Vogel-Fulcher-Tammann (VFT) equation down to the glass transition temperature (Tg = 146 K). nih.gov

In the deeply supercooled regime (Tg ≤ T ≤ 160 K), ²H NMR data reveal a secondary, faster dynamical process for the water molecules. nih.gov This secondary process has a weaker temperature dependence than the main α-process and is effective in destroying nearly all orientational correlation of the water molecules. nih.gov This suggests that even within the highly viscous, structured environment of the supercooled mixture, a sub-population of water molecules retains a higher degree of mobility. Calculations based on these NMR studies have been used to determine properties like the deuteron quadrupole coupling constant (DQCC), which provides information about the electronic environment and dynamics of the water molecules within the mixture. nih.gov

Dielectric Spectroscopy

Dielectric spectroscopy measures the dielectric properties of a medium as a function of frequency. For DMSO-water mixtures, this technique is particularly informative about the collective orientational dynamics of the molecules and the structure of hydrogen-bonded complexes over a broad frequency range, typically from megahertz (MHz) to gigahertz (GHz). psu.eduwisdomlib.org

The dielectric spectra of DMSO-water mixtures are characterized by a single prominent relaxation peak across the entire concentration range, indicating a cooperative relaxation process rather than separate relaxations for water and DMSO. nih.govresearchgate.net This primary relaxation process is often described by empirical models such as the Davidson-Cole or Debye-like functions. nih.gov These models account for the asymmetric broadening of the dielectric loss peak, which reflects a distribution of relaxation times arising from the complex and heterogeneous local environments within the mixture. nih.gov

A key finding from these studies is the non-monotonic dependence of the principal dielectric relaxation time (τ) on the mixture composition. The relaxation time increases from that of pure water to a maximum value at a DMSO mole fraction (XDMSO) of approximately 0.3-0.35, before decreasing towards the value for pure DMSO. psu.edunih.govresearchgate.net This maximum indicates the point of slowest molecular reorientation and strongest intermolecular interaction, corresponding to the formation of stable stoichiometric complexes, most notably a 1DMSO·2H₂O entity. psu.eduresearchgate.net The increase in relaxation time is attributed to the spatial (steric) constraints imposed by DMSO molecules on the hydrogen-bond network. psu.edu

The interaction between water and DMSO through hydrogen bonding reaches its peak at a DMSO molar fraction of 0.33, which is reflected in the maximum activation enthalpy for the dielectric relaxation at this concentration. psu.edu

Dielectric Relaxation Parameters of DMSO-Water Mixtures at 298 K
Mole Fraction DMSO (XDMSO)Static Permittivity (ε₀)Relaxation Time (τ) [ps]
0.0078.58.3
0.1076.218.1
0.2171.130.2
0.3564.942.5
0.4859.840.3
0.9148.922.5
1.0046.720.1

The high-frequency dielectric response of DMSO-water mixtures is characterized by the high-frequency limit of the permittivity (ε∞). The complex permittivity (ε*) spectra show that the real part (ε') decreases with increasing frequency, a phenomenon known as dielectric dispersion. nih.gov This behavior is typical for polar liquids where, at higher frequencies, the molecular dipoles cannot reorient fast enough to keep in phase with the applied alternating electric field.

Molecular dynamics simulations and experimental measurements covering frequencies up to 40-50 GHz have been employed to study this response. wisdomlib.orgnih.gov The results confirm a single relaxation peak in this frequency range for all mixture concentrations. nih.gov The value of the static dielectric constant (ε₀), which is the low-frequency limit of ε', generally decreases as the concentration of DMSO increases, reflecting the replacement of the highly polar water (ε₀ ≈ 78.5) with the less polar DMSO (ε₀ ≈ 47). wisdomlib.orgresearchgate.net However, deviations from a linear additive behavior, particularly a maximum in the excess permittivity around XDMSO ≈ 0.35, indicate the formation of intermolecular complexes with enhanced polarity. researchgate.net

Other Spectroscopic Probes (e.g., Fluorescence, UV-Vis)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, using probe molecules dissolved in the mixture, serve as sensitive reporters of the local environment, such as polarity and hydrogen-bonding capabilities of the DMSO-water system. The photophysical properties of these probes, including their absorption maxima (λabs), emission maxima (λem), and fluorescence quantum yields (Φf), are often highly dependent on the solvent composition.

The aggregation behavior of solutes can also be monitored. The UV-Vis absorption spectra of certain azaphthalocyanine complexes show that they exist as monomers in pure DMSO but form aggregates in DMSO-water mixtures, evidenced by the appearance of new absorption bands as the water ratio increases. researchgate.net

The fluorescence properties of certain 4-hydroxyquinolines are also substantially dependent on the DMSO concentration. For some derivatives, the fluorescence quantum yield decreases upon adding DMSO, while for others, it increases due to specific intermolecular interactions like charge transfer from DMSO to the probe molecule. researchgate.net Similarly, the fluorescence intensity of a probe system designed to detect hydrogen sulfide was found to decrease as the water content in DMSO increased, demonstrating the sensitivity of fluorescence to the solvent composition. acs.org

Spectroscopic Properties of Probe Dyes in DMSO-Water
Probe MoleculeSolvent (XDMSO)Absorption Max (λabs) [nm]Emission Max (λem) [nm]Observation
Coumarin 4800.0 (Pure Water)392492Reference in pure water. aip.org
Coumarin 4801.0 (Pure DMSO)386456Blue shift in both absorption and emission. aip.org
Coumarin 1021.0 (Pure DMSO)387458Baseline photophysical data in pure DMSO. mdpi.com
Coumarin 1531.0 (Pure DMSO)426532Red-shifted compared to Coumarin 102. mdpi.com
Azaphthalocyanine 8b-GlcMixture~602 (new band)-New band indicates aggregation in water-rich mixtures. researchgate.net

Computational and Theoretical Modeling of Dimethylsulfoxide Water Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have proven to be a powerful tool for exploring the structural and dynamic properties of dimethylsulfoxide-water systems. By numerically solving Newton's equations of motion for a system of interacting atoms, MD simulations can track the temporal evolution of molecular positions and velocities, thereby providing a detailed picture of the system's behavior.

Force Field Development and Validation for Dimethylsulfoxide-Water Systems

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying potential energy function, commonly referred to as the force field. A significant amount of research has been dedicated to developing and validating force fields that can accurately describe the interactions within and between DMSO and water molecules.

Several popular force fields have been tested and refined for DMSO-water systems, including OPLS (Optimized Potentials for Liquid Simulations), AMBER (Assisted Model Building with Energy Refinement), and GROMOS. rutgers.eduacs.orgnih.gov The development of a new parameter set for DMSO, compatible with the GROMOS96 force field, has been reported to reproduce the density and heat of vaporization of liquid DMSO accurately. acs.org Similarly, the AMBER force field for DMSO has been shown to reproduce many experimental properties of DMSO in water. nih.gov

The validation of these force fields is typically achieved by comparing simulation results with experimental data for a range of physical properties. These properties include thermodynamic quantities like the heat of mixing and excess mixing volume, as well as dynamic properties such as diffusion coefficients. rutgers.edu For instance, simulations using the P2 and a newly proposed NPS potential model for DMSO, in conjunction with the SPC/E model for water, demonstrated better agreement with experimental data for excess mixing functions and reorientational correlation times compared to the OPLS model. rutgers.edu

A common approach involves parametrizing the model to match key experimental values for the pure liquids and then testing its performance in mixtures. For example, a model for DMSO was developed to be compatible with the GROMOS96 force field and was parameterized to reproduce the experimental density and heat of vaporization. acs.org This model, when used with SPC and SPC/L water models, showed strong nonideal behavior for the thermodynamic and dynamic properties of the mixtures, consistent with experimental observations. acs.org

Table 1: Comparison of Different Force Fields for Pure DMSO and DMSO-Water Mixtures

Force FieldWater ModelProperties ValidatedKey Findings
OPLS, P2, NPSSPC/E, TIP3PDensity, heat of vaporization, excess mixing functions, reorientational correlation times, diffusion coefficients. rutgers.eduP2 and NPS models with SPC/E water showed better agreement with experimental data than the OPLS model. rutgers.edu
GROMOS96 compatibleSPC, SPC/LDensity, heat of vaporization, thermodynamic and dynamic properties of mixtures. acs.orgThe new parameter set performed similarly to or better than other existing models for DMSO and DMSO-water systems. acs.org
AMBER-Density, self-diffusion coefficient, hydrogen bonding, molecular ordering. nih.govThe AMBER force field for DMSO accurately reproduces most of the experimental properties of DMSO in water. nih.gov

Trajectory Analysis for Structural and Dynamical Properties

Once a simulation is performed, the resulting trajectory, which contains the positions and velocities of all atoms over time, can be analyzed to extract a wealth of information about the system's structural and dynamical properties.

Structural Properties:

Analysis of the radial distribution functions (RDFs) provides insights into the local arrangement of molecules. In DMSO-water mixtures, RDFs have been used to characterize the hydration structure around the DMSO molecule. rutgers.edu These analyses have revealed a well-defined hydration shell around the oxygen atom of DMSO, which forms strong, linear hydrogen bonds with water molecules. researchgate.netrsc.org

The hydrogen bond network is a critical feature of these mixtures. Statistical analysis of this network has revealed the prevalence of DMSO·2H₂O complexes, where one DMSO molecule is hydrogen-bonded to two water molecules. rutgers.edu Some studies have also identified other configurations, such as complexes consisting of two DMSO molecules and three water molecules. rutgers.edu

Dynamical Properties:

Dynamical properties that can be calculated from MD trajectories include self-diffusion coefficients and reorientational correlation times. These properties provide information on the translational and rotational motion of the molecules. Studies have shown that the presence of DMSO significantly affects the diffusion of water molecules. nih.gov The reorientational dynamics of water in DMSO-water mixtures have also been extensively studied, revealing a slowing down of water's rotational motion with increasing DMSO concentration.

Table 2: Key Structural and Dynamical Properties from MD Trajectory Analysis

PropertyDescriptionKey Findings in DMSO-Water Systems
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle. rutgers.eduReveals a well-defined hydration structure around the DMSO oxygen atom. researchgate.netrsc.org
Hydrogen Bond Network The network of hydrogen bonds formed between molecules. rutgers.eduStatistical analysis shows the formation of DMSO·2H₂O complexes. rutgers.edu
Self-Diffusion Coefficient A measure of the translational mobility of a particle. rutgers.edunih.govThe presence of DMSO influences the diffusion of water molecules. nih.gov
Reorientational Correlation Time A measure of the time it takes for a molecule to reorient itself. rutgers.eduWater reorientation slows down with increasing DMSO concentration.

Free Energy Calculations of Solvation

Free energy is a central thermodynamic quantity that governs the spontaneity of processes and the stability of states. Calculating the free energy of solvation of a solute in a solvent provides crucial information about its solubility and partitioning behavior.

Several computational methods are available for calculating free energy differences. Thermodynamic integration is a robust method that involves gradually transforming the system from an initial to a final state along a defined path and integrating the ensemble-averaged derivative of the Hamiltonian with respect to the coupling parameter. core.ac.uk This method has been used to calculate the Helmholtz free energy of mixing for various DMSO and water models across the entire composition range. core.ac.uk

Free energy perturbation is another widely used technique. acs.org The Polarizable Continuum Model (PCM) is a popular implicit solvent model used for calculating solvation free energies. researchgate.net The parameters for the PCM model have been specifically adapted for calculating the free energies of solvation in dimethyl sulfoxide (B87167). researchgate.net Another implicit solvation model, the SMD model, has also been employed to calculate solvation free energies in DMSO. researchgate.net

Molecular dynamics simulations have been used to compute the potential of mean force (PMF) for the transfer of a DMSO molecule across the liquid/vapor interface of water. ysu.am These calculations provide insight into the surface activity of DMSO. The results indicate a significant tendency for DMSO molecules to orient their methyl groups away from the bulk water at the interface. ysu.am

Enhanced Sampling Techniques for Conformational Landscapes

A significant challenge in MD simulations is the adequate sampling of the vast conformational landscape of a molecular system, especially when high energy barriers separate different conformational states. Enhanced sampling techniques are a class of methods designed to overcome this limitation by accelerating the exploration of the system's phase space. nih.govlivecomsjournal.org

While specific applications of these techniques to the conformational landscape of a single DMSO molecule in water are less common due to its relatively rigid structure, these methods are crucial for studying more complex processes in DMSO-water systems, such as the aggregation of solutes or the folding of biomolecules.

Commonly used enhanced sampling methods include:

Replica-Exchange Molecular Dynamics (REMD): In this method, multiple simulations (replicas) of the system are run in parallel at different temperatures. nih.gov Periodically, configurations are exchanged between replicas based on a Metropolis-like criterion, allowing the system to overcome energy barriers more easily at higher temperatures.

Metadynamics: This technique accelerates sampling by adding a history-dependent bias potential to the system's Hamiltonian. nih.gov This bias potential discourages the system from revisiting previously explored regions of the conformational space, forcing it to explore new areas.

These methods, while computationally more demanding than standard MD, can provide a more complete picture of the free energy landscape and the relative stabilities of different molecular conformations and arrangements. aip.orgnih.govboisestate.edu

Quantum Mechanical (QM) Approaches

While classical MD simulations are powerful, they rely on pre-parameterized force fields that may not always capture the subtle electronic effects involved in chemical interactions. Quantum mechanical (QM) methods, on the other hand, solve the electronic Schrödinger equation to provide a more fundamental description of the molecular system.

Ab Initio and Density Functional Theory (DFT) Calculations on Dimethylsulfoxide-Water Clusters

QM calculations are particularly well-suited for studying small molecular clusters, where the computational cost is manageable. These calculations provide highly accurate information about geometries, interaction energies, and vibrational frequencies.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) have been extensively used to investigate the interactions in DMSO-water clusters. asianpubs.orgnih.govresearchgate.net Studies on the 1:1 DMSO-water complex have identified the most stable conformation where the water molecule acts as a hydrogen bond donor to the oxygen atom of DMSO and an acceptor of two weak C-H···O hydrogen bonds from the methyl groups of DMSO. nih.govresearchgate.net

DFT calculations using various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) have been performed to optimize the geometries and calculate the binding energies of these clusters. asianpubs.org These calculations have shown that complexation with water leads to a slight elongation of the S=O bond in DMSO. nih.gov The influence of the solvent environment on the stability of different cluster isomers has also been investigated using continuum solvation models like the Onsager reaction field model. asianpubs.org

Theoretical studies have also explored larger clusters, such as DMSO-(water)n where n can be up to 32, to understand the hydration of DMSO in more detail. nih.gov These calculations, often combined with MD simulations, provide a comprehensive picture of the hydrogen bonding network and the cooperative effects that govern the structure and stability of these clusters. acs.org

Table 3: Results from QM Calculations on a 1:1 DMSO-Water Complex

Method/Basis SetPropertyFinding
B3LYP/6-311++g(d,p)Optimized GeometryTwo stable structures were identified. Upon complexation, the S=O bond length increases slightly, while S-C bond lengths shorten. asianpubs.org
B3LYP/6-311++g(d,p)Interaction EnergyThe interaction energy of the more stable gas-phase complex (DW1) is -42.9 kJ/mol, while in water, the energies of the two conformers are similar (-25.4 and -26.1 kJ/mol). asianpubs.org
MP2/aug-cc-pVTZMost Stable ConformationWater is a donor of a primary O-H···O=S bond and an acceptor of two weak C-H···O bonds with the methyl hydrogens of DMSO. researchgate.net

Intermolecular Interaction Energy Decomposition Analysis

The intricate balance of forces governing the behavior of dimethylsulfoxide (DMSO)-water systems can be elucidated through intermolecular interaction energy decomposition analysis. This computational technique dissects the total interaction energy between molecules into physically meaningful components, offering a deeper understanding of the nature of the intermolecular bonds. A prominent method for this analysis is the Symmetry-Adapted Perturbation Theory (SAPT), which provides a perturbative approach to calculate and decompose the interaction energy into electrostatic, exchange (or Pauli repulsion), induction (polarization), and dispersion (London) forces. wsu.edu

In the context of a 1:1 DMSO-water complex, SAPT calculations reveal the dominant forces at play. For the most stable conformer, where a water molecule acts as a donor of a primary OH···OS hydrogen bond to the oxygen atom of DMSO and an acceptor of two weak CH···OH bonds with the methyl hydrogens, the interaction is substantial. nih.gov The total interaction energy is primarily driven by the electrostatic component, which is characteristic of strong hydrogen bonds. nih.govacs.org

Decomposition of Interaction Energy for DMSO-Water Conformers (kJ/mol)
Energy ComponentValue (kJ/mol)

Statistical Mechanical Theories

Statistical mechanical theories provide a crucial framework for connecting the microscopic interactions within dimethylsulfoxide-water systems to their macroscopic thermodynamic properties. These theories are essential for understanding the pronounced non-ideal behavior observed in these mixtures.

Theories of Liquid Mixtures and Non-Ideal Behavior

The non-ideal behavior of DMSO-water mixtures, such as significant negative excess volumes and a pronounced maximum in viscosity at a specific composition, is a hallmark of strong intermolecular interactions. nih.gov Statistical mechanical theories, particularly the Kirkwood-Buff (KB) theory, offer a powerful lens through which to interpret these phenomena. nih.gov

The KB theory links thermodynamic quantities to the spatial distribution of molecules through the Kirkwood-Buff integrals (KBIs), which are integrals of the radial distribution function between different molecular species. nih.gov These integrals provide a measure of the preference of a molecule for its own species versus another. For DMSO-water mixtures, analysis of KBIs derived from experimental data points to the significance of strong hydrogen bonding between DMSO and water molecules. nih.gov This is consistent with the energy decomposition analyses that highlight the dominant electrostatic interactions. The trends in the KBIs as a function of mole fraction can reveal details about the local molecular environment and the formation of complexes, such as the widely discussed 1DMSO:2H₂O clusters. nih.gov

Continuum Solvation Models Applied to Dimethylsulfoxide-Water

While explicit molecular simulations provide a detailed picture of the DMSO-water system, continuum solvation models offer a computationally less expensive alternative for estimating the properties of solutes in this mixed solvent. These models treat the solvent as a continuous medium with a characteristic dielectric constant, rather than as individual molecules.

The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are two of the most widely used continuum solvation models. wikipedia.org In PCM, the solute is placed in a cavity within a dielectric continuum, and the solute-solvent interactions are calculated based on the polarization of this continuum. wikipedia.org COSMO simplifies this by treating the solvent as a conductor-like medium, which can reduce errors associated with charge leakage from the solute cavity. wikipedia.org

The application of these models to DMSO-water systems requires careful parameterization. For instance, the atomic radii used to define the solute cavity can be adjusted to better reproduce experimental solvation free energies in DMSO. researchgate.net Studies comparing different continuum models have shown that while there are differences in their formalisms, their performance in predicting solvation energies can be quite similar, and often the largest source of error comes from the inherent approximation of treating a structured solvent like a featureless continuum. wikipedia.orgnih.gov For aqueous DMSO solutions, the choice of model and its parameterization are critical for obtaining accurate predictions of solute properties.

Machine Learning and Artificial Intelligence Applications in System Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for predicting the properties and behavior of complex chemical systems like dimethylsulfoxide-water mixtures. These data-driven approaches can often bypass the need for computationally expensive simulations or extensive experimental measurements.

ML models, such as support vector regression and deep neural networks (DNNs), have been successfully applied to predict various thermodynamic properties of pure fluids and their mixtures. Current time information in Karachi, PK. For DMSO-water systems, ML has been used to develop predictive models for properties like solubility. For example, models have been trained on large datasets of molecules to classify them as soluble or non-soluble in DMSO, which is crucial in pharmaceutical research and high-throughput screening. researchgate.net

Beyond solubility, AI and ML are being used to model more complex phenomena. For instance, deep neural networks have been integrated with molecular dynamics simulations to predict the performance of functionalized graphene oxide membranes for the separation of DMSO from water. Current time information in Karachi, PK. These models can learn the complex relationships between membrane functionalization, pressure, and separation efficiency, thereby accelerating the design of new separation technologies. Current time information in Karachi, PK. Another application involves using machine learning to predict thermodynamic properties of mixtures by combining ML methods with physical models, which has the potential to outperform traditional predictive models.

The following table provides an overview of some machine learning applications in the study of DMSO-water and related systems:

Application AreaMachine Learning/AI TechniquePredicted Property/Behavior
Solubility Prediction Random Forest, Decision Trees, Associative Neural NetworksClassification of molecules as soluble or non-soluble in DMSO. researchgate.net
Membrane Separation Deep Neural Network (DNN)Permeability and separation efficiency of functionalized graphene oxide membranes for DMSO-water separation. Current time information in Karachi, PK.
Thermodynamic Properties Support Vector Regression (SVR)Pressure-Volume-Temperature (PVT) properties of pure fluids and their mixtures. researchgate.net
Thermodynamic Models Matrix Completion MethodsPair-interaction energies in physical models for Gibbs excess energy.

Solvent Effects of Dimethylsulfoxide Water Mixtures in Chemical and Biological Systems Excluding Clinical Human Trials

Modulatory Role in Biomolecular Structure and Dynamics in vitro

DMSO-water mixtures serve as important media for in vitro studies of biomolecules, as they can modulate structure, stability, and function without participating directly in chemical reactions. The effects are concentration-dependent and arise from DMSO's ability to disrupt the hydrogen-bonding network of water and interact directly with biomolecules. utexas.edursc.org

Effects on Protein Conformation and Stability (excluding denaturation for toxicity)

DMSO can act as a stabilizer, inhibitor, or denaturant for proteins depending on its concentration. aip.org Low concentrations (typically below 10% v/v) are often used in biochemical assays to dissolve poorly soluble compounds and are generally considered non-disruptive to protein structure. nih.govacs.orgresearchgate.net However, even at these low concentrations, DMSO can reduce the thermal stability of some proteins. canada.ca

Conformational Changes: At moderate concentrations (around 0.33 mole fraction), DMSO can disrupt intramolecular interactions, leading to partial unfolding and the formation of intermolecular β-sheets and aggregation in structured proteins like myoglobin and concanavalin A. canada.ca For unstructured proteins like α-casein, DMSO competes with the peptide carbonyl groups for hydrogen bond donors from water, leading to a more disordered state. canada.ca Raman optical activity studies have shown that 100% DMSO can completely destabilize α-helices, converting them into a poly(L-proline) II (PPII) helix conformation, while β-sheets remain largely unaffected. rsc.org

Stability and Unfolding: Studies on hen egg-white lysozyme (B549824) show that DMSO reduces its thermal stability. nih.gov The addition of small amounts of DMSO (up to a mole fraction of 0.1) can initially increase the denaturation enthalpy, but further increases in concentration lead to a decrease. nih.gov The unfolding process in the presence of DMSO is not a simple two-state transition; changes in the tertiary structure occur at lower temperatures than the complete loss of the native structure. nih.gov The effect of DMSO is also protein-dependent; it can destabilize the avidin tetramer at concentrations above 4% (v/v) but increases the stability of CYP142A1 even at concentrations up to 40%. researchgate.netacs.org

Impact on Nucleic Acid Hydration and Helicity

DMSO is known to interact with DNA and RNA, affecting their structure and stability. It is often used in molecular biology techniques like PCR to inhibit the formation of secondary structures in DNA templates. nih.gov

Hydration and Stability: DMSO alters the solvation environment of DNA by disrupting the water structure, which in turn affects hydrophobic interactions and base stacking forces. nih.gov It is well-established that DMSO lowers the melting temperature (Tm) of DNA, indicating a destabilization of the double helix. nih.govresearchgate.net This destabilization is partly attributed to the weakening of hydrogen bonds between base pairs. biorxiv.org

Influence on Biological Membrane Permeability and Structure

DMSO is widely recognized for its ability to increase the permeability of biological membranes, a key reason for its use as a cryoprotectant and a vehicle for drug delivery. nih.govplos.orgtandfonline.com Its effects are concentration-dependent and involve significant alterations to the lipid bilayer structure and hydration.

Structural Changes: Molecular dynamics simulations have identified three distinct regimes of DMSO action on lipid bilayers. nih.govresearchgate.net

Low Concentrations (up to ~10 mol%): DMSO causes membrane loosening, an increase in the area per lipid, and a decrease in membrane thickness. nih.govplos.orgresearchgate.net This leads to an increase in the fluidity of the membrane's hydrophobic core. researchgate.net

Intermediate Concentrations: As the concentration increases, DMSO induces the formation of transient water pores, which allows molecules to pass through the membrane. tandfonline.comresearchgate.net

High Concentrations: At very high concentrations, DMSO can lead to the complete disintegration of the bilayer structure. nih.govresearchgate.net

Hydration and Permeability: DMSO alters the hydration of the lipid headgroups. It can replace water molecules in the inner region of the headgroup, effectively dehydrating them. plos.orgnih.govnih.gov This "decoupling" of water from the membrane surface is thought to be a key mechanism of its action. nih.govresearchgate.net By inducing these structural and hydration changes, DMSO enhances the permeability of the membrane to water, ions like Ca²⁺, and larger molecules. nih.govplos.orgtandfonline.com

Table 2: Concentration-Dependent Effects of DMSO on Model Phospholipid Membranes

DMSO Concentration (mol %) Primary Effect on Lipid Bilayer Consequence
< 10% Membrane loosening, thinning, increased area per lipid Increased fluidity and passive permeability
10 - 40% Formation of transient, stable water pores Enhanced permeability to water, ions, and larger molecules
> 40% Disintegration of bilayer structure Loss of membrane integrity

This table summarizes findings from various experimental and molecular dynamics simulation studies. nih.govresearchgate.netresearchgate.net

Advanced Topics and Emerging Research Directions

Supercooled and Glassy States of Dimethylsulfoxide-Water Mixtures

The behavior of dimethylsulfoxide-water mixtures at subzero temperatures is of significant interest, particularly in the fields of cryobiology and materials science. When cooled below their equilibrium freezing point, these solutions can enter a metastable supercooled liquid state before eventually solidifying into a crystalline or amorphous glassy phase.

Aqueous solutions of DMSO exhibit a range of anomalous properties in the supercooled state, many of which are linked to the inherent anomalies of water itself. aip.org The addition of DMSO to water alters these properties; for instance, the temperature of maximum density (TMD) of water rapidly decreases with the addition of a solute like DMSO. aip.org The marked freezing point depression in DMSO-water mixtures, which reaches a minimum at a DMSO mole fraction of approximately 0.33, suggests the formation of stable DMSO-water clusters. nih.govacs.org Quantum chemical studies propose that specific stable supermolecules, such as one DMSO molecule hydrogen-bonded to several water molecules, are responsible for this phenomenon. nih.govacs.org

The transition from a supercooled liquid to a solid glass is a key area of research. The glass transition temperature (Tg), the temperature at which a supercooled liquid becomes a solid glass, is a critical parameter. For DMSO-water mixtures, the Tg is highly dependent on the composition. For example, a 10% DMSO solution in phosphate-buffered saline has a very low glass transition onset temperature of approximately -120°C. researchgate.net The addition of other solutes, such as sugars, can significantly increase the Tg of the mixture. researchgate.netnih.gov This property is crucial for applications like cryopreservation, where achieving a stable glassy state is essential to prevent ice crystal formation and preserve biological materials. nih.govsigmaaldrich.com

Glass Transition Temperatures (Tg) of Various DMSO-Water Solutions
DMSO Concentration (% v/v)Additional SoluteOnset Tg (°C)
51 M Sucrose-68
101 M Sucrose-77
50.5 M Sucrose-84
100.5 M Sucrose-101
10Phosphate Buffered Saline (PBS)~ -120

This table presents the onset glass transition temperatures for various dimethylsulfoxide (DMSO) solutions, highlighting the influence of co-solutes like sucrose. The data is compiled from research on cryopreservation solutions. researchgate.net

Applying pressure introduces another dimension to the phase diagram of supercooled DMSO-water mixtures, revealing complex structural transitions. Studies at high pressures have shown that for certain compositions (where the mole ratio of water to DMSO, R, is ≤ 15), the mixture can undergo phase separation at low temperatures (below -90°C). nih.govresearchgate.net This separation results in two distinct liquid phases. aip.org

Further analysis indicates that these two coexisting phases possess different local water structures, described as low-density liquid-like (LDL) and high-density liquid-like (HDL) structures. nih.govresearchgate.net This phenomenon is observed in a pressure range of 120–230 MPa. nih.govresearchgate.net These findings are significant as they support the hypothesis of a second critical point in supercooled water, a point at which the distinction between LDL and HDL phases would disappear. aip.orgnih.gov Investigating aqueous DMSO solutions under pressure provides a viable method to study the anomalous properties of water that are otherwise difficult to access experimentally due to rapid ice nucleation. aip.org

Interfacial Phenomena and Surface Science of Dimethylsulfoxide-Water

The behavior of molecules at interfaces often differs significantly from their behavior in the bulk liquid. For DMSO-water mixtures, the air-liquid and solid-liquid interfaces are sites of specific molecular arrangements and interactions that have important implications for various applications.

At the air-water interface, DMSO molecules exhibit a clear preference for the surface. Surface tension measurements show that DMSO partitions to the surface, leading to a higher concentration of DMSO at the interface compared to the bulk solution. osu.edu This surface activity is driven by the amphiphilic nature of the DMSO molecule, which possesses two hydrophobic methyl groups and a polar sulfoxide (B87167) group. aip.org

Spectroscopic studies have provided detailed insights into the orientation of DMSO molecules at the surface. The methyl groups of the DMSO molecules tend to extend away from the liquid phase into the air. osu.edu For a neat DMSO surface, the methyl transition dipole moments are oriented at a maximum of 55° from the surface normal. osu.edu At the air/DMSO aqueous solution interface, the S=O group of the interfacial DMSO is oriented at approximately 30° from the surface plane, an orientation that does not depend on the bulk concentration. nih.gov The free energy of adsorption (ΔG°ads) for DMSO at the air/water interface has been calculated from surface tension data to be -19.8 (±0.4) kJ/mol, indicating a spontaneous adsorption process. osu.edu

Interfacial Properties of Dimethylsulfoxide (DMSO)
PropertyValueConditions
Surface Tension (Pure DMSO)43.53 dynes/cm20°C
Free Energy of Adsorption (at air/water interface)-19.8 (±0.4) kJ/mol-
Free Energy of Adsorption (at air/water interface)-5.6 (±0.4) kJ mol-1-
S=O Group Orientation (from surface plane)~30°Air/DMSO aqueous solution interface

This table summarizes key interfacial properties of DMSO at the air-liquid interface, including its surface tension and the thermodynamics of its adsorption from aqueous solution. osu.edunih.govgchemglobal.com

The interaction of DMSO-water mixtures with solid surfaces is critical in fields like materials science and electrochemistry. Graphene, a two-dimensional nanomaterial, has been a subject of particular interest. Studies on pillared graphene oxide frameworks have shown that these materials can be used for the separation of DMSO-water mixtures. aip.org The isosteric heat of adsorption for pure DMSO on these frameworks was found to be significantly higher (47.29 kJ/mol) than that for methanol (B129727) (29.37 kJ/mol) and water (20.45 kJ/mol), indicating strong, favorable interactions between DMSO and the graphene surface. aip.org

Molecular dynamics simulations show that DMSO molecules tend to adopt a specific orientation on the graphene surface, with the molecule lying at a tilt angle at a distance of about 3.21 Å. biointerfaceresearch.com This preferential adsorption and orientation are driven by a combination of van der Waals and Coulombic interactions. upc.edu In mixtures, DMSO can displace water at the graphene surface, forming a distinct adsorption layer. upc.edu This behavior is relevant for applications such as Li-O₂ batteries, where the adsorption of the DMSO solvent on the graphene electrode surface plays a crucial role in the oxygen evolution reaction. nih.gov

Deep Eutectic Solvents and Ionic Liquids Incorporating Dimethylsulfoxide and Water

Deep eutectic solvents (DESs) and ionic liquids (ILs) are classes of novel solvents with tunable properties, often hailed as "green" alternatives to traditional organic solvents. nih.govncsu.edu DMSO is frequently used as a co-solvent with DESs and ILs to modify their physical properties, most notably to reduce their often high viscosity. nih.govresearchgate.net

A widely studied DES is "reline," a mixture of choline (B1196258) chloride and urea (B33335). rsc.orgelsevierpure.com While aqueous solutions of reline have been analyzed, water, as a protic solvent, can disrupt the critical hydrogen bond network within the DES. rsc.orgelsevierpure.com DMSO, being an aprotic solvent, has a less disruptive effect on the intermolecular interactions of reline. rsc.orgelsevierpure.com Molecular dynamics simulations have shown that in a reline-DMSO mixture, DMSO preferentially interacts with the urea component, whereas in a reline-water mixture, water preferentially hydrates the chloride ion. rsc.org

Development of Novel Theoretical Frameworks for Complex Liquid Mixtures

The pronounced non-ideal behavior of dimethylsulfoxide-water mixtures presents a formidable challenge for theoretical and computational models. Accurately capturing the intricate balance of hydrogen bonding, dipolar interactions, and hydrophobic effects across the entire concentration range requires sophisticated theoretical frameworks that go beyond classical, non-polarizable models. Consequently, significant research efforts are directed towards developing more robust and physically accurate models to describe the complex molecular architecture of these solutions.

Limitations of Classical Force Fields

Classical molecular dynamics (MD) simulations employing non-polarizable force fields have been instrumental in providing initial molecular-level insights into the DMSO-water system. A variety of force fields for DMSO (e.g., OPLS, P2, NPS) and water (e.g., SPC/E, TIP3P) have been evaluated. acs.org While these models can reproduce certain experimental properties, they often exhibit significant limitations.

Studies have shown that no single combination of classical, non-polarizable force fields can accurately reproduce all key experimental thermodynamic functions—namely the Helmholtz free energy, energy, and entropy of mixing—simultaneously across all concentrations. core.ac.uk For instance, while the AMBER force field for DMSO reproduces many experimental properties reasonably well, its original parameterization was only tested for pure liquid DMSO. semanticscholar.orgnih.gov

A primary deficiency lies in the static nature of atomic charges in these models, which cannot account for electronic polarization. This is a critical omission in a mixture where the local electrical environment changes dramatically with concentration. Furthermore, these models struggle to fully resolve the complex and dynamic hydrogen-bond network. Early assumptions of simple DMSO·2H₂O or DMSO·3H₂O complexes have been shown to be an oversimplification, with simulations revealing a more intricate network where water molecules bridge multiple DMSO molecules. acs.org

Performance Comparison of Select Classical Force Field Combinations for DMSO-Water Mixtures
DMSO ModelWater ModelKey Findings/PerformanceReference
OPLSTIP3P or SPC/ELess agreement with experimental data for the 1:3 DMSO-water mixture compared to other models. acs.org
P2SPC/EShowed better agreement with experimental results for excess mixing functions and mobility in the 1:3 mixture. acs.org
NPS (New Model)SPC/EDemonstrated improved performance and better agreement with experimental data compared to the OPLS model. acs.org
GROMOS96-compatibleSPC / SPC/LThe new parameter set showed good agreement with various experimental properties of the liquid and strong non-ideal behavior in mixtures. The SPC/L water model yielded slightly better results. acs.org
AMBER(Not specified)Reproduces most experimental properties well, showing strong and specific water ordering. However, it was originally parameterized only for pure DMSO. nih.govresearchgate.net

Advancements in Computational and Theoretical Approaches

To overcome the limitations of classical models, the field is advancing on several fronts, incorporating more fundamental physics and innovative analytical techniques.

Quantum Mechanical (QM) Methods: The application of quantum mechanics provides a much more accurate description of intermolecular interactions. Time-independent quantum chemical methods are used to investigate the structure and interaction energetics of small DMSO-(water)n clusters. nih.govacs.org These studies can precisely calculate the strength of hydrogen bonds and weaker interactions, such as those involving the methyl groups. nih.gov Notably, the optimized structures of these clusters derived from QM calculations can differ significantly from those predicted by classical MD simulations, offering a more accurate benchmark for understanding local molecular arrangements. nih.govacs.org

Polarizable Force Fields: A major area of development is the creation of polarizable force fields. These models move beyond fixed atomic charges and allow the electron distribution of a molecule to respond to its local electric field. nih.gov Models like the charge-on-spring (COS) approach represent molecular polarizability through inducible dipoles. nih.govresearchgate.net A polarizable DMSO model (DMSO/D) has been shown to reproduce experimental data for pure liquid DMSO well and is being tested in mixtures with polarizable water models, offering a path to more accurately simulate the mixture's dielectric properties and thermodynamics. nih.govresearchgate.net

Multi-Scale Modeling: Emerging frameworks combine different levels of theory to bridge gaps in scale and complexity. Multi-scale approaches may use highly accurate QM calculations for the immediate reaction or solvation environment while treating the bulk solvent with a more computationally efficient classical or coarse-grained model. diva-portal.orgacs.org This hybrid approach balances accuracy with computational feasibility, allowing for the study of complex processes within the DMSO-water mixture that would be intractable with pure QM methods.

Novel Analytical Tools: The interpretation of complex simulation data is also evolving. Traditional analysis often relies on radial distribution functions (RDFs), which average structural information over all angles. nih.gov To gain deeper insight, researchers are developing and employing more sophisticated tools like spatial distribution functions (SDFs) . acs.orgnih.govresearchgate.netresearchgate.net SDFs provide a three-dimensional map of particle density around a central molecule, revealing anisotropic structural details and complex molecular topologies that are lost in RDFs. acs.orgresearchgate.net The introduction of new multiparticle spatial distribution functions helps to characterize key structural features beyond the first solvation shell, providing a more complete picture of the liquid's architecture. acs.org

The trajectory of theoretical development is clear: a move away from simplified, empirical potentials toward more physically grounded, multi-scale, and polarizable frameworks. By integrating high-level quantum calculations with advanced simulation and analysis techniques, researchers are progressively building a more accurate and predictive understanding of the complex molecular interactions that govern the unique properties of the dimethylsulfoxide-water system.

Q & A

Basic Research Questions

Q. What are the key physical properties of water-DMSO mixtures, and how are they experimentally measured?

  • Answer : Critical properties include density, viscosity, refractive index, and hygroscopicity. These are measured using pycnometry (density), viscometers (viscosity), refractometers (refractive index), and controlled humidity chambers (hygroscopicity). Phase diagrams are constructed via differential scanning calorimetry (DSC) or cryoscopic methods to identify eutectic points and freezing behavior. For example, LeBel & Goring (1962) provide foundational data for these properties across concentrations .

Q. How does DMSO concentration affect hydrogen bonding and structural order in aqueous mixtures?

  • Answer : At low DMSO concentrations (e.g., xDMSO = 0.04), water forms a hydrogen-bonded network around DMSO, with DMSO acting as a structure-maker. Radial distribution functions (RDFs) and statistical geometry analyses reveal preferential hydration shells. At higher concentrations (xDMSO = 0.2), DMSO disrupts water’s tetrahedral network, forming DMSO-water-DMSO bridges. Molecular dynamics (MD) simulations show maximal structural ordering near xDMSO ≈ 0.33, correlating with anomalies in viscosity and thermal properties .

Q. What methodological precautions are necessary when preparing aqueous DMSO solutions for biological assays?

  • Answer : Key considerations include:

  • Purity : Use high-purity DMSO (≥99.9%) to avoid contaminants affecting experimental outcomes.
  • Hygroscopicity : Store mixtures in sealed containers with desiccants to prevent water absorption, which alters concentration .
  • Cytotoxicity : Limit DMSO to ≤1% (v/v) in cell-based studies; higher concentrations may induce membrane permeabilization or artifactural responses .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve solvent-solvent and solute-solvent interactions in water-DMSO mixtures?

  • Answer : MD simulations employ all-atom force fields (e.g., OPLS-AA for DMSO, TIP3P for water) to model interactions. Key analyses include:

  • Solvent structure : RDFs and spatial distribution functions (SDFs) to identify hydration shells and clustering .
  • Hydrogen bonding : Lifetime calculations and network analysis to quantify H-bond dynamics .
  • Preferential solvation : Site-specific solvent occupancy maps around solutes (e.g., coumarin 153) to identify solvent sorting effects .

Q. How should researchers address contradictions in experimental data caused by DMSO’s solvent effects?

  • Answer : Contradictions (e.g., variable enzyme activity in DMSO-water vs. pure water) require:

  • Control experiments : Compare activity in pure water, DMSO-water, and other solvents (e.g., ethanol) to isolate solvent-specific effects .
  • Concentration gradients : Test multiple DMSO concentrations to identify nonlinear effects (e.g., enzyme inhibition above a threshold).
  • Statistical grouping : Use ANOVA followed by post hoc tests (e.g., Bonferroni) to categorize solvents by impact magnitude .

Q. What advanced techniques characterize the thermodynamic behavior of water-DMSO systems under non-ambient conditions?

  • Answer :

  • Phase diagrams : High-pressure DSC or neutron scattering to study glass transitions and eutectic behavior .
  • Isotopic substitution : Deuterated DMSO (DMSO-d6) synthesized via iterative H/D exchange with heavy water (D2O) under alkaline catalysis (e.g., KOH at 90–150°C) enables neutron diffraction studies of solvent structure .
  • Free energy perturbation (FEP) : Computational methods to calculate solvation free energies and mixing enthalpies, validated against experimental vapor-liquid equilibrium data .

Q. How does DMSO alter reaction kinetics and mechanisms in synthetic chemistry?

  • Answer : DMSO’s high polarity and non-protic nature stabilize charged intermediates (e.g., carbocations) and transition states. Techniques include:

  • Kinetic profiling : Measure rate constants (e.g., via stopped-flow spectroscopy) in DMSO-water vs. pure solvents.
  • Computational modeling : Density functional theory (DFT) with implicit solvent models (e.g., SMD for DMSO) to compare activation barriers. For example, DFT studies of carboxylation reactions show agreement with experimental ΔG<sup>‡</sup> values within ±2 kcal/mol .

Methodological Tables

Property Measurement Technique Key Reference
DensityPycnometryLeBel & Goring (1962)
Hydrogen bondingMD simulations (RDFs/SDFs)Vaisman & Berkowitz (1992)
Enzyme activity in DMSOANOVA with post hoc testsHeterologous Expression Study
Solvation dynamicsFluorescence upconversion + MDMartins et al. (2003)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.